molecular formula C14H10N2O3 B3377873 3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1354952-38-7

3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B3377873
CAS No.: 1354952-38-7
M. Wt: 254.24
InChI Key: JIUDUNZWOYVAPJ-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The intermediate product is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies help in understanding the interaction of small molecules with biological macromolecules.

Medicine

Medicinally, 3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid and its derivatives are investigated

Properties

IUPAC Name

3-(2-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-8-4-2-3-5-10(8)12-11-6-9(14(17)18)7-15-13(11)19-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUDUNZWOYVAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC3=C2C=C(C=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174390
Record name Isoxazolo[5,4-b]pyridine-5-carboxylic acid, 3-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-38-7
Record name Isoxazolo[5,4-b]pyridine-5-carboxylic acid, 3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazolo[5,4-b]pyridine-5-carboxylic acid, 3-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Reactant of Route 2
3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Reactant of Route 3
3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Reactant of Route 4
3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Reactant of Route 5
3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Reactant of Route 6
3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

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